Cyclophosphamide monohydrate
Overview
Description
Cyclophosphamide monohydrate is a synthetic antineoplastic and immunosuppressive agent, belonging to the class of oxazaphosphorines. It is widely used in the treatment of various cancers and autoimmune diseases. The compound is a prodrug, meaning it requires metabolic activation to exert its therapeutic effects .
Mechanism of Action
Target of Action
Cyclophosphamide monohydrate primarily targets the Fas/Fas ligand pathway . This pathway plays a crucial role in the regulation of the immune system and the induction of apoptosis, a process of programmed cell death .
Mode of Action
Cyclophosphamide is a prodrug that must be metabolized in the liver to form the active compound, aldophosphamide . It is an alkylating agent that prevents cell division by cross-linking DNA strands and decreasing DNA synthesis . This interaction with its targets results in the disruption of DNA and RNA strands, inhibiting protein synthesis .
Biochemical Pathways
Cyclophosphamide affects several biochemical pathways. It undergoes activation to form active metabolites, phosphoramide mustard and acrolein . These metabolites interfere with the growth of susceptible rapidly proliferating malignant cells . The mechanism of action involves cross-linking of tumor cell DNA .
Pharmacokinetics
Cyclophosphamide is well absorbed when taken orally, with a bioavailability of over 75% . It is primarily metabolized in the liver and has a half-life of 3-12 hours . The drug is excreted through the kidneys . Cyclophosphamide appears to induce its own metabolism, which results in an overall increase in clearance, increased formation of 4-hydroxyl metabolites, and shortened t1/2 values following repeated administration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cyclophosphamide. For instance, in an aquatic environment, cyclophosphamide at an environmentally relevant concentration influenced the life history and protein profiles of Daphnia magna, a small planktonic crustacean . This suggests that environmental factors can modulate the effects of cyclophosphamide, potentially impacting its therapeutic efficacy and toxicity .
Biochemical Analysis
Biochemical Properties
Cyclophosphamide monohydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The cytotoxicity, morphological, and biochemical assays showed that 4-hydroxycyclophosphamide and acrolein, the metabolites of this compound, induced marked cardiotoxicity at µM concentrations .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its conversion into the active form at the site of action . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclophosphamide monohydrate is synthesized through a series of chemical reactions starting from 2-chloroethylamine hydrochloride and phosphorus oxychloride. The process involves the formation of an intermediate, which is then reacted with 3-aminopropanol to yield cyclophosphamide. The final product is obtained by crystallization from water, resulting in the monohydrate form .
Industrial Production Methods: In industrial settings, cyclophosphamide is produced using a similar synthetic route but on a larger scale. The process involves strict control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product. The monohydrate form is preferred due to its stability under dry conditions .
Chemical Reactions Analysis
Types of Reactions: Cyclophosphamide monohydrate undergoes several types of chemical reactions, including:
Hydrolysis: At temperatures above 30°C, cyclophosphamide undergoes hydrolysis, leading to the removal of chlorine atoms.
Substitution: The compound can react with nucleophiles, leading to the formation of various substitution products.
Common Reagents and Conditions:
Oxidation: Liver enzymes, particularly cytochrome P450, are involved in the oxidation process.
Hydrolysis: Water and elevated temperatures facilitate hydrolysis.
Substitution: Nucleophiles such as amines and thiols can react with cyclophosphamide under mild conditions.
Major Products Formed:
Oxidation: 4-hydroxycyclophosphamide, aldophosphamide.
Hydrolysis: Dechlorinated products.
Substitution: Various substituted cyclophosphamide derivatives
Scientific Research Applications
Cyclophosphamide monohydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cyclophosphamide monohydrate is unique among alkylating agents due to its prodrug nature and selective activation in the liver. Similar compounds include:
Ifosfamide: Another oxazaphosphorine with a similar mechanism of action but different pharmacokinetics and toxicity profile.
Melphalan: An alkylating agent used in multiple myeloma treatment, with a different chemical structure and activation pathway.
Chlorambucil: A nitrogen mustard derivative used in chronic lymphocytic leukemia, with a simpler activation mechanism compared to cyclophosphamide.
This compound stands out due to its broad spectrum of activity, ability to be used in combination with other chemotherapeutic agents, and its dual role as an antineoplastic and immunosuppressive agent.
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O2P.H2O/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14;/h1-7H2,(H,10,12);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOQRKCAHTVFLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNP(=O)(OC1)N(CCCl)CCCl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O2P.H2O, C7H17Cl2N2O3P | |
Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
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Related CAS |
50-18-0 (Parent) | |
Record name | Cyclophosphamide [USP:INN:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID6024888 | |
Record name | Cyclophosphamide monohydrate | |
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Molecular Weight |
279.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclophosphamide monohydrate appears as fine white crystalline powder with a slightly bitter taste. Little or no odor. (NTP, 1992), White odorless solid; Liquefies upon loss of crystallization water; Darkens on light exposure; [ICSC] White odorless crystalline solid; [MSDSonline] | |
Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
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Record name | Cyclophosphamide | |
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Flash Point |
greater than 230 °F (NTP, 1992) | |
Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
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Solubility |
10 to 50 mg/mL at 73 °F (NTP, 1992) | |
Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
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Vapor Pressure |
0.0000445 [mmHg] | |
Record name | Cyclophosphamide | |
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CAS No. |
6055-19-2 | |
Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
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Record name | Cyclophosphamide monohydrate | |
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Record name | Cyclophosphamide [USP:INN:BAN:JAN] | |
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Record name | Cyclophosphamide monohydrate | |
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Record name | Cyclophosphamide monohydrate | |
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Record name | 2H-1,3,2-Oxazaphosphorin-2-amine, N,N-bis(2-chloroethyl) tetrahydro-, 2-oxide, monohydrate | |
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Record name | CYCLOPHOSPHAMIDE | |
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Melting Point |
121 to 127 °F (NTP, 1992) | |
Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cyclophosphamide monohydrate exert its cytotoxic effects?
A1: this compound is a prodrug requiring metabolic activation for its cytotoxic activity. It undergoes hepatic biotransformation to form active metabolites, primarily phosphoramide mustard and acrolein. [] Phosphoramide mustard acts as an alkylating agent, crosslinking DNA strands and interfering with DNA replication and transcription, ultimately leading to cell death. [] Acrolein, while also contributing to cytotoxicity, is primarily responsible for bladder toxicity associated with this compound treatment. []
Q2: Does this compound demonstrate differential cytotoxicity?
A2: Research suggests this compound exhibits higher cytotoxicity in rapidly dividing cells, such as cancer cells, compared to normal cells. [] This selective toxicity is attributed to the higher metabolic rate and DNA replication activity of cancer cells, rendering them more susceptible to the DNA-damaging effects of this compound's active metabolites. []
Q3: What is the evidence for this compound's genotoxic and mutagenic potential?
A3: Studies employing in vitro assays, like the Mammalian Chromosome Aberration Test (CAT) and Cell Gene Mutation Assay (CGM), confirm this compound's clastogenic and mutagenic properties. [] It induces chromosomal aberrations and gene mutations in both human lymphocytes and mouse lymphoma cells. [] This genotoxic activity is contingent on metabolic activation, underscoring the role of its metabolites in DNA damage. [] Interestingly, lower doses of this compound exhibit mutagenicity in the CGM compared to the CAT. []
Q4: Can the extent of DNA damage by this compound be assessed?
A4: Research utilizing the CGM observed a dose-dependent increase in small-sized colonies following this compound treatment. [] This observation suggests that cells experiencing extensive genetic damage due to this compound exposure exhibit prolonged doubling times, leading to the formation of smaller colonies. [] This correlation between small colony size and genetic damage provides insights into the compound's clastogenic potential.
Q5: Do species differences exist in the genotoxicity of this compound?
A5: Studies investigating in vitro micronucleus induction by this compound using liver S9 from different species (rat, mouse, monkey, dog, human) revealed significant species-specific variations in response. [] These differences were attributed to varying metabolic profiles and capabilities to produce the active metabolite, phosphoramide mustard. [] This highlights the importance of considering species-specific metabolism when evaluating the genotoxicity of this compound and other drugs.
Q6: Does this compound induce cardiotoxicity?
A6: Clinical and preclinical studies demonstrate that this compound, especially in combination with doxorubicin (AC chemotherapy), can induce cardiotoxicity, manifested as structural and functional myocardial alterations. [, ] This cardiotoxicity is a significant concern in cancer treatment.
Q7: Are there strategies to mitigate this compound-induced cardiotoxicity?
A7: Research suggests that trimetazidine, an anti-ischemic agent, shows promise in protecting the myocardium from this compound-induced damage. [] Studies in rats administered with trimetazidine alongside AC chemotherapy showed a reduction in myocardial damage markers and improved cardiac function compared to those receiving chemotherapy alone. [, ]
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